molecular formula C16H18N2O4 B250057 ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate

ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate

Cat. No. B250057
M. Wt: 302.32 g/mol
InChI Key: IOOUXTGZJUAWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate, commonly known as EDPB, is a synthetic compound that has shown promising results in scientific research. EDPB belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of EDPB is not fully understood. However, it is believed that EDPB exerts its biological activities by modulating various signaling pathways. For example, EDPB has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. EDPB has also been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular antioxidant defense.
Biochemical and Physiological Effects
EDPB has been shown to have several biochemical and physiological effects. In one study, EDPB was found to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. EDPB has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, EDPB has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using EDPB in lab experiments is its high potency and specificity. EDPB has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using EDPB is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for EDPB research. One area of interest is the development of EDPB-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is the investigation of EDPB's potential as a cancer therapeutic agent. Additionally, further studies are needed to elucidate the exact mechanism of action of EDPB and to optimize its pharmacokinetic properties.

Synthesis Methods

EDPB can be synthesized through a multistep reaction starting from 4-hydroxybenzoic acid. The first step involves the conversion of 4-hydroxybenzoic acid to its methyl ester using methanol and sulfuric acid. The resulting methyl ester is then reacted with ethyl 2-bromoacetate in the presence of potassium carbonate to form ethyl 4-(2-oxo-2-(methoxycarbonyl)ethyl)benzoate. The final step involves the reaction of ethyl 4-(2-oxo-2-(methoxycarbonyl)ethyl)benzoate with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to form EDPB.

Scientific Research Applications

EDPB has been studied for its anti-inflammatory, antioxidant, and anticancer activities. In one study, EDPB was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study showed that EDPB has potent antioxidant activity by scavenging free radicals and reducing oxidative stress. EDPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

ethyl 4-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethoxy]benzoate

InChI

InChI=1S/C16H18N2O4/c1-4-21-16(20)13-5-7-14(8-6-13)22-10-15(19)18-12(3)9-11(2)17-18/h5-9H,4,10H2,1-3H3

InChI Key

IOOUXTGZJUAWHM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C

Origin of Product

United States

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